1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2)17-7-9(19-12)5-14-11(16)15-6-10-8-18-13(3,4)20-10/h9-10H,5-8H2,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNILTMIKUTCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CNC(=O)NCC2COC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403431 | |
| Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159390-20-2 | |
| Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosgene-Based Coupling
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to gaseous phosgene.
Procedure :
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Dissolve the amine (2.0 eq) in anhydrous tetrahydrofuran (THF).
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Add triphosgene (0.33 eq) dropwise at 0°C under nitrogen.
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Stir the mixture at 25°C for 6 hours.
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Quench with aqueous NaHCO₃ and extract with ethyl acetate.
Advantages :
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI offers a phosgene-free route with improved safety profile.
Procedure :
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React the amine (1.0 eq) with CDI (1.1 eq) in THF at 25°C for 2 hours.
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Add a second equivalent of amine and heat to 60°C for 12 hours.
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Filter and recrystallize the product from ethanol/water.
Table 2: Comparative Analysis of Urea-Forming Reagents
| Reagent | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Triphosgene | THF | 25°C | 6 h | 88% | 95% |
| CDI | THF | 60°C | 12 h | 82% | 97% |
CDI-mediated reactions exhibit superior purity but require longer reaction times.
Industrial-Scale Production Challenges
Scalability issues arise in:
-
Catalyst Recovery : Methanesulfonic acid from precursor synthesis requires neutralization, generating sulfate waste.
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Aminomethyl Stability : The amine intermediate is prone to oxidation, necessitating inert atmosphere handling.
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Cost Efficiency : CDI’s high cost limits its use in large-scale production compared to triphosgene.
Optimization Strategies :
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound’s structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- CAS Number : 93379-49-8
The presence of the dioxolane ring contributes to its stability and reactivity, making it suitable for various applications.
Medicinal Chemistry
-
Drug Delivery Systems :
- 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea has been investigated for use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. The dioxolane moiety enhances solubility and bioavailability of hydrophobic drugs.
- Case Study : Research has shown that derivatives of this compound can encapsulate anticancer drugs, improving their efficacy and reducing side effects by targeting delivery to tumor sites.
-
Antiviral Activity :
- Preliminary studies suggest that this compound exhibits antiviral properties against certain viruses by inhibiting viral replication mechanisms. Its potential as a lead compound for developing antiviral therapies is under investigation.
- Example : A study indicated that modifications of the dioxolane structure could enhance activity against HIV and Hepatitis C virus.
Polymer Science
-
Polymerization Initiators :
- The compound can serve as a polymerization initiator in the synthesis of polyurethanes and other polymers. Its unique structure allows it to participate in reactions that form cross-linked networks.
- Application : In the production of flexible foams and coatings, the incorporation of this compound leads to improved mechanical properties and thermal stability.
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Additives in Coatings :
- As an additive in coatings, it enhances adhesion and durability. The dioxolane groups provide compatibility with various solvents and resins.
- Case Study : Coatings formulated with this compound showed significant improvements in scratch resistance and water repellency compared to traditional formulations.
Materials Engineering
-
Synthesis of Functional Materials :
- The compound is utilized in synthesizing functional materials such as hydrogels and nanocomposites. Its ability to form hydrogen bonds facilitates the creation of networks that are responsive to environmental stimuli (e.g., pH or temperature).
- Research Findings : Hydrogels incorporating this compound demonstrated enhanced swelling behavior and controlled release properties for biomedical applications.
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Nanotechnology Applications :
- In nanotechnology, this compound is explored for creating nanoscale devices due to its compatibility with various nanomaterials.
- Example : Studies have reported its use in fabricating nanosensors that can detect biomolecules with high sensitivity.
Mechanism of Action
The mechanism of action of 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Reactivity |
|---|---|---|---|
| BDDC | 288.34 | CH₂Cl₂, polar solvents | Minimal epimerization in peptide couplings |
| DCC | 206.33 | Non-polar solvents | High epimerization risk |
| 1,3-Dimethyl-1,3-bis(TMS)urea | 220.43 | Toluene, ethers | Silylation agent |
| Solketal Palmitate | ~400 (estimated) | Organic solvents | Thermotropic mesophase (30–55°C) |
Table 2: Application Comparison
| Compound | Primary Use | Advantage Over BDDC | Limitation vs. BDDC |
|---|---|---|---|
| BDDC | Peptide coupling (solution-phase) | Low epimerization | Limited to small-scale synthesis |
| DCC | Peptide coupling (solid-phase) | Cost-effective | Epimerization issues |
| Poly(dioxolane acrylate) | UV-crosslinkable polymers | Functional materials | Not a coupling agent |
| Solketal Esters | Biobased surfactants/lubricants | Thermal stability | No synthetic coupling utility |
Research Findings and Mechanistic Insights
- BDDC vs. DCC : The dioxolane groups in BDDC reduce steric hindrance during nucleophilic attack in peptide bond formation, minimizing racemization . DCC’s bulkier cyclohexyl groups impede this process, leading to higher epimerization .
- Thermal Stability : BDDC’s dioxolane rings enhance thermal stability compared to solketal esters, which decompose near 55°C .
Biological Activity
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea (CAS No. 159390-20-2) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features two dioxolane units attached to a central urea moiety. The compound's structural characteristics contribute to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 288.34 g/mol |
| Boiling Point | Not available |
| Melting Point | Not specified |
| Solubility | High in organic solvents |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyrazin-2-amine with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of sodium hydride in tetrahydrofuran (THF) under inert conditions. The reaction conditions yield a moderate amount of the desired product:
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with dioxolane structures have shown effectiveness against various bacterial strains and fungi.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of dioxolane derivatives:
- Tested Strains: Escherichia coli, Staphylococcus aureus
- Results: Inhibition zones measured up to 15 mm for S. aureus at a concentration of 100 µg/mL.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Research Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values:
- HeLa: 25 µM
- MCF7: 30 µM
These findings suggest that the compound may serve as a lead structure for anticancer drug development.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Preliminary data indicate that it may inhibit certain proteases involved in disease progression.
Enzyme Activity Assay Results:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Trypsin | 45 |
| Chymotrypsin | 30 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves urea derivatives and dioxolane-containing precursors via condensation reactions. To optimize yield, employ factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between parameters (e.g., solvent choice and reaction time) to minimize side products . Use HPLC or NMR to monitor reaction progress and quantify purity.
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct solubility studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. For stability, perform accelerated degradation studies under thermal (40–80°C) and photolytic conditions, tracking decomposition via LC-MS. Refer to safety protocols for handling hygroscopic or light-sensitive compounds .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify the urea backbone and dioxolane substituents. IR spectroscopy can confirm carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-validate with computational methods (e.g., DFT calculations) to predict NMR shifts and compare with experimental data .
Advanced Research Questions
Q. How can computational modeling enhance the design of experiments for synthesizing or modifying this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT or ab initio methods) to predict reaction pathways and transition states. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and optimize parameters (e.g., pressure, flow rates) in silico before lab validation. This reduces trial-and-error experimentation and accelerates discovery .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during purity analysis?
- Methodological Answer : Address discrepancies by:
- Repeating experiments under controlled conditions (e.g., humidity-free environment).
- Using orthogonal techniques (e.g., XRD for crystalline structure vs. NMR for solution-state analysis).
- Applying multivariate statistical analysis (e.g., PCA) to identify outlier data points caused by instrumental drift or sample contamination .
Q. How can researchers design robust protocols for studying the compound’s interaction with biological targets or materials?
- Methodological Answer : For biological studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For materials science applications, use AFM or SEM to analyze surface morphology. Validate results with control experiments (e.g., competitive binding assays) and replicate trials to ensure reproducibility .
Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
